molecular formula C10H10N2 B1267949 7-Methylquinolin-8-amine CAS No. 5470-82-6

7-Methylquinolin-8-amine

Cat. No. B1267949
CAS RN: 5470-82-6
M. Wt: 158.2 g/mol
InChI Key: LOVKAXWPSDVFJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-Methylquinolin-8-amine involves multi-step chemical reactions, including the Skraup reaction, demethylations, oxidative bromination, amination, and debromination. For instance, novel 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline through these steps, highlighting the complexity and versatility of synthetic routes in quinoline chemistry (Choi et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a quinoline core substituted with various functional groups, which significantly influence their chemical behavior and interaction with biological systems. The structure-activity relationship (SAR) studies, such as those involving 7-aminoisoquinoline-5,8-quinone derivatives, reveal how modifications in the quinoline structure can lead to variations in biological activity (Valderrama et al., 2009).

Chemical Reactions and Properties

Quinolines, including this compound, undergo various chemical reactions, such as nucleophilic substitution, which are crucial for functionalizing the quinoline core and developing new compounds with potential applications. For example, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones demonstrates the regiochemistry in nucleophilic substitution reactions of quinoline derivatives with amines (Choi & Chi, 2004).

Scientific Research Applications

Synthesis and Chemistry

  • Regioselective Nucleophilic Substitution : Research on the nucleophilic substitution reactions of 7-bromo-2-methylquinoline-5,8-dione with various alkylamines, including the unusual regioselectivity in these reactions, is a key area of study. This process has led to the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, contributing significantly to the field of organic synthesis (Choi & Chi, 2004).

Biological and Medicinal Applications

  • Antidyslipidemic and Antioxidative Activities : 7-Methylquinolin-8-amine derivatives have shown potential as antidyslipidemic and antioxidative agents. For instance, specific compounds in this class demonstrated notable activity in vitro and in vivo, suggesting a new avenue for drug development (Sashidhara et al., 2009).

  • Antibacterial Properties : The synthesis and investigation of antibacterial properties of 8-nitrofluoroquinolone derivatives, including those with this compound structure, are significant. These compounds have shown interesting activity against both gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).

  • Cytotoxicity in Cancer Research : Research into the cytotoxicity of this compound derivatives against various cancer cell lines is ongoing. Studies have shown that certain derivatives exhibit significant cytotoxic activities, presenting potential in cancer therapy (Bu et al., 2001).

Chemical Synthesis and Material Science

  • Novel Synthetic Routes : Innovative synthetic routes for compounds related to this compound, like 7-acylamino-3-formylquinoline, have been developed. These routes offer efficient and scalable production, crucial for both research and industrial applications (Sawai et al., 2014).

  • Photochemical Activation for Cell Physiology Studies : The linkage of tertiary amines, such as this compound, to photoremovable protecting groups has enabled the creation of photoactivatable forms. These forms are used for studying cell physiology, demonstrating the versatility of this compound in biomedical research (Asad et al., 2017).

Safety and Hazards

7-Methylquinolin-8-amine is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Quinoline and its analogues, including 7-Methylquinolin-8-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research directions may include the development of new synthesis protocols, exploration of their biological and pharmaceutical activities, and their potential applications in drug discovery .

properties

IUPAC Name

7-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVKAXWPSDVFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282787
Record name 7-Methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5470-82-6
Record name 8-Amino-7-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 27989
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5470-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 7-Methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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